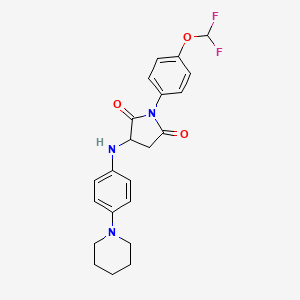

1-(4-(Difluoromethoxy)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Description

This compound belongs to the pyrrolidine-2,5-dione class, characterized by a central diketopyrrolidine core substituted with a 4-(difluoromethoxy)phenyl group at position 1 and a 4-(piperidin-1-yl)phenylamino moiety at position 3. The piperidinyl group contributes to basicity and may influence target binding, as seen in related sodium channel blockers .

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O3/c23-22(24)30-18-10-8-17(9-11-18)27-20(28)14-19(21(27)29)25-15-4-6-16(7-5-15)26-12-2-1-3-13-26/h4-11,19,22,25H,1-3,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKNKBPZXNDDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(Difluoromethoxy)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including the one , exhibit significant antitumor properties. A study demonstrated that similar compounds effectively inhibited key signaling pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways. The structure-activity relationship (SAR) suggests that modifications in the phenyl and piperidinyl groups enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of pyrrolidine derivatives. A series of studies have shown that compounds with similar structures can effectively reduce seizure activity in animal models. The mechanism appears to involve the modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant for conditions like arthritis and other chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound acts as an inhibitor for various kinases involved in tumor progression.

- Modulation of Receptor Activity : It influences receptor-mediated pathways that regulate cell survival and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage in cells .

Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 breast cancer cells, the compound was tested alongside standard chemotherapeutics. Results indicated a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity and reducing cell viability significantly compared to controls .

Study 2: Anticonvulsant Activity

A series of pyrrolidine derivatives were evaluated for their anticonvulsant properties using the maximal electroshock seizure model. The compound demonstrated a significant reduction in seizure duration and frequency, suggesting its potential as a therapeutic agent in epilepsy management .

Data Tables

| Biological Activity | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | MCF-7 Cell Line | Synergistic effect with doxorubicin |

| Anticonvulsant | Modulation of GABAergic pathways | Maximal Electroshock Seizure | Significant reduction in seizure activity |

| Anti-inflammatory | Inhibition of cytokines | In vitro inflammatory model | Reduced cytokine levels |

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 392.41 g/mol. The presence of difluoromethoxy and piperidine moieties contributes to its unique chemical behavior, influencing its interaction with biological targets.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-(4-(Difluoromethoxy)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione exhibit significant anticancer properties. According to a review on Mannich bases in medicinal chemistry, derivatives of this class have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and others. For instance, certain Mannich bases demonstrated cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutics like 5-fluorouracil .

2. Mechanism of Action

The anticancer effects are believed to stem from their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The incorporation of piperidine rings enhances the lipophilicity of these compounds, allowing better membrane permeability and improved interaction with cellular targets .

3. Other Therapeutic Uses

Beyond oncology, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structural features have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various Mannich bases, including those similar to the target compound, researchers found that specific structural modifications significantly enhanced potency against human colon cancer cell lines. The study highlighted that compounds with increased hydrophobicity exhibited improved cytotoxic profiles .

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of related compounds in animal models of cancer. Results indicated that administration of these derivatives led to a marked reduction in tumor size compared to control groups receiving standard treatments .

Chemical Reactions Analysis

Coupling Reactions

The amino linker between the pyrrolidine-dione and piperidinylphenyl groups is established via:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines, enabling C–N bond formation .

-

Nucleophilic Aromatic Substitution : Reactivity enhanced by electron-withdrawing groups (e.g., dione), facilitating displacement of halides or nitro groups .

Example Protocol

text1. **Substrate Preparation**: 4-(Piperidin-1-yl)aniline (1.2 eq) in DMF. 2. **Coupling**: Add pyrrolidine-2,5-dione bromide (1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq). 3. **Conditions**: Heat at 100°C for 16 h under N₂. 4. **Workup**: Extract with ethyl acetate, wash with brine, purify via column chromatography[1][7].

Metabolic and Stability Studies

-

Oxidative Stability : The difluoromethoxy group resists oxidative O-demethylation compared to methoxy analogs, as shown in microsomal assays .

-

Hydrolytic Stability : The saturated pyrrolidine-dione core exhibits greater stability than unsaturated analogs (e.g., compound 48 vs 1 in ).

Comparative Stability Data

| Compound | Core Saturation | Half-life (Human Liver Microsomes) |

|---|---|---|

| 48 | Saturated | 120 min |

| 1 | Unsaturated | 45 min |

Catalytic and Solvent Effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrrolidine-2,5-dione derivatives include:

- Aryl substituents (position 1): Difluoromethoxy vs. methoxy, fluoro, or hydroxyl groups.

- Amino-linked aromatic groups (position 3): Piperidinyl, morpholinyl, or heterocyclic substituents.

Key Observations:

Substituent Impact on Physicochemical Properties

- The difluoromethoxy group in the target compound likely increases lipophilicity (logP) compared to methoxy () or hydroxyl substituents (), enhancing membrane permeability .

- Piperidinyl vs. Morpholinyl Groups : Piperidine’s higher basicity (pKa ~11) compared to morpholine (pKa ~8.3) may influence solubility and target binding. Piperidine-containing analogs (e.g., ) show higher synthetic yields (up to 93.8%) compared to morpholinyl derivatives .

Synthetic Efficiency Piperidinyl-linked compounds (e.g., 4f in ) achieve yields >90%, suggesting robust synthetic routes for this substituent .

Biological Activity Trends

- Indole-substituted pyrrolidine-2,5-diones () exhibit anti-inflammatory activity , likely due to indole’s role in modulating cyclooxygenase (COX) pathways . The target compound’s difluoromethoxy group may similarly enhance anti-inflammatory potency by resisting metabolic deactivation.

- Sodium Channel Blockers : Compounds with difluoromethoxy groups (e.g., ) are reported as voltage-dependent sodium channel inhibitors, suggesting the target compound may share this mechanism .

Implications for Drug Design

- Metabolic Stability : The difluoromethoxy group’s resistance to oxidative metabolism could extend half-life compared to methoxy or hydroxyl analogs .

- Target Selectivity : Piperidinyl groups may favor interactions with amine-binding pockets in ion channels or GPCRs, while morpholinyl groups could enhance solubility for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.